molecular formula C18H14N2 B2790827 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole CAS No. 96859-72-2

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole

Cat. No.: B2790827
CAS No.: 96859-72-2
M. Wt: 258.324
InChI Key: ZWNKKQLBMVSJLL-UHFFFAOYSA-N
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Description

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in nature and are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole typically involves the reaction of indole derivatives under specific conditions. One common method is the reaction of indole-3-carbaldehyde with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indole-3-ethanol .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of 3-[1-(1H-indol-3-yl)ethenyl]-1H-indole.

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-ethanol: A reduction product of indole-3-carbaldehyde.

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[1-(1H-indol-3-yl)ethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-11,19-20H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKQLBMVSJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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